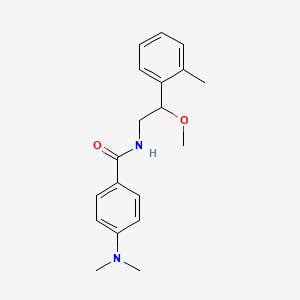
4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
A study highlighted the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide structural modifications, exhibiting balanced gastrointestinal prokinetic and antiemetic activities. One derivative was identified as a new type of gastrointestinal prokinetic agent, indicating the potential of such compounds in developing treatments for gastrointestinal disorders (Sakaguchi et al., 1992).
Metalation and Selenoxanthones Production
Research on N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide and related compounds with lithium diisopropylamide led to the synthesis of various selenoxanthones. This work demonstrates the role of electron donation from the 4-substituent of benzamide derivatives in directing the metalation of the arylseleno group, contributing to synthetic chemistry applications (Brennan et al., 2003).
Radiochemistry for PET Imaging
The synthesis of a novel analog of 4-benzyloxy-3,5-dimethoxy-N-[(1-dimethylaminocyclopentyl) methyl]benzamide for PET radioligand aimed at the GlyT-2 transporter showcased the potential of such compounds in neurology and imaging studies. This analog was synthesized using a one-pot, two-step method, indicating its relevance in developing diagnostic tools for neurological conditions (Tian et al., 2006).
Antitumor Activity
Coumarin-based benzopyranone derivatives, including a compound structurally related to 4-(dimethylamino)-N-(2-methoxy-2-(o-tolyl)ethyl)benzamide, were studied for their cytotoxicity against human lung cancer cells. This research provides insights into the potential antitumor applications of benzamide derivatives, contributing to the search for novel cancer therapies (Musa et al., 2012).
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-7-5-6-8-17(14)18(23-4)13-20-19(22)15-9-11-16(12-10-15)21(2)3/h5-12,18H,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKTZMYWJOKGMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC=C(C=C2)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

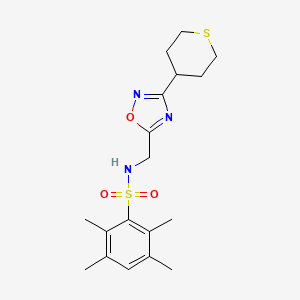
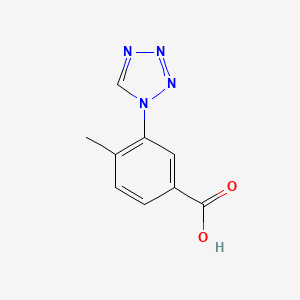
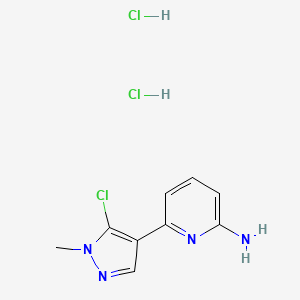
![Methyl 5-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2817469.png)

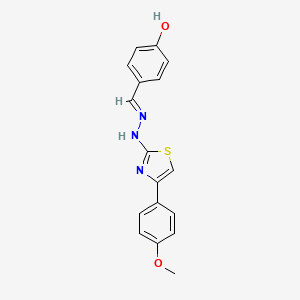
![2-[(2,5-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2817475.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

